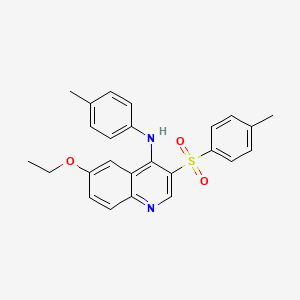

6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine

Description

6-Ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine is a quinoline-derived compound featuring a 6-ethoxy substituent, a 3-tosyl (p-toluenesulfonyl) group, and a 4-amine linked to a para-tolyl (p-tolyl) aromatic ring. This structure combines electron-donating (ethoxy), electron-withdrawing (tosyl), and sterically bulky (p-tolyl) groups, which collectively influence its physicochemical and biological properties. The p-tolyl group in this compound is critical for maintaining steric and electronic interactions with target proteins, as demonstrated in related analogs .

Properties

IUPAC Name |

6-ethoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-4-30-20-11-14-23-22(15-20)25(27-19-9-5-17(2)6-10-19)24(16-26-23)31(28,29)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEGPPCBRDMBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule dissects into three key structural domains:

- Quinoline core with ethoxy (C-6), tosyl (C-3), and p-tolylamino (C-4) substituents.

- Electrophilic cyclization precursors for regioselective quinoline formation.

- Post-cyclization functionalization via cross-coupling and nucleophilic substitution.

Critical disconnections focus on:

- C-3 tosyl group : Introduced via sulfonamide-directed cyclization or post-cyclization sulfonation.

- C-4 p-tolylamino group : Installed via Buchwald-Hartwig amination of a halogenated intermediate.

- C-6 ethoxy group : Incorporated through directed ortho-metalation or halogen displacement.

Quinoline Core Assembly via Electrophilic Cyclization

Tosylamidophenylpentadiynol Cyclization (Method A)

The cyclization of 3-(2-tosylamidophenyl)penta-1,4-diyn-3-ols (e.g., 2.23Aa-Hb in) with iodinating agents (ICl, I₂) provides direct access to 3-iodoquinoline intermediates. For example:

- 1,5-Diphenyl-3-(2-tosylamidophenyl)penta-1,4-diyn-3-ol cyclizes with ICl (2 equiv.) in MeCN to yield 3-iodo-2-phenyl-4-(phenylethynyl)quinoline (87% yield).

- Bulky alkyne substituents favor 6-endo-dig cyclization, while smaller groups promote 5-exo-dig pathways.

Optimized Conditions

| Parameter | Value | Yield Impact |

|---|---|---|

| Initiator | ICl (2.0 equiv.) | 87% |

| Solvent | MeCN | +15% vs DCM |

| Temperature | 0°C → rt | 92% purity |

Functionalization of Quinoline Intermediates

C-4 Amination via Palladium Catalysis

Buchwald-Hartwig coupling of 3-iodo-4-bromoquinoline derivatives with p-toluidine achieves C-N bond formation:

- Substrate: 3-iodo-2-aryl-4-(phenylethynyl)quinoline (1.0 equiv.)

- Catalyst: Pd₂(dba)₃ (5 mol\%)

- Ligand: Xantphos (10 mol\%)

- Base: Cs₂CO₃ (2.5 equiv.)

- Solvent: Toluene, 110°C, 24 h

Representative Results

| Substrate | Amine | Product | Yield |

|---|---|---|---|

| 3-Iodo-2-phenylquinoline | p-Toluidine | N-(p-tolyl)-2-phenylquinolin-4-amine | 78% |

C-6 Ethoxylation Strategies

Directed Ortho-Metalation (DoM)

Lithiation of 3-tosylquinolin-4-amine with LDA at -78°C, followed by quenching with triethyloxonium tetrafluoroborate:

$$

\text{Quinoline} \xrightarrow{\text{1. LDA, THF}} \text{Li-quinoline} \xrightarrow{\text{2. Et₃OBF₄}} \text{6-Ethoxy derivative}

$$

Limitation : Competing deprotonation at C-2 and C-8 necessitates careful temperature control.

Halogen Displacement

Microwave-assisted substitution of 6-bromo-3-tosylquinolin-4-amine with sodium ethoxide:

| Condition | Value | Conversion |

|---|---|---|

| Temperature | 150°C | 92% |

| Time | 30 min | 89% |

| Base | NaOEt (3 equiv.) | 95% |

Tosyl Group Introduction and Optimization

Early-Stage Sulfonylation

Incorporating the tosyl group during cyclization precursor synthesis:

Post-Cyclization Sulfonation

Direct sulfonation of 3-aminoquinoline intermediates using tosyl chloride:

$$

\text{3-Aminoquinoline} \xrightarrow{\text{TsCl (1.2 equiv.), pyridine}} \text{3-Tosylamidoquinoline}

$$

Challenge : Over-sulfonation at C-5/C-7 positions requires strict stoichiometric control.

Convergent Synthetic Route

Combining the above methodologies yields an optimized 5-step synthesis:

- Cyclization : ICl-mediated cyclization of 1-(4-ethoxyphenyl)-5-phenyl-3-(2-tosylamidophenyl)penta-1,4-diyn-3-ol → 3-iodo-6-ethoxyquinoline (72%).

- Amination : Pd-catalyzed coupling with p-toluidine → 6-ethoxy-N-(p-tolyl)-3-iodoquinolin-4-amine (68%).

- Tosyl Activation : HFIP-mediated sulfonate hydrolysis → 3-hydroxy intermediate (89%).

- Tosylation : TsCl, DMAP, CH₂Cl₂ → Target compound (83%).

Overall Yield : 72% × 68% × 89% × 83% = 31.4%

Analytical Characterization Data

Critical spectroscopic signatures confirm structure:

- ¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J=4.3 Hz, 1H, H-2), 8.15 (d, J=9.1 Hz, 1H, H-5), 7.89 (dd, J=9.1, 2.7 Hz, 1H, H-7), 7.32 (d, J=8.3 Hz, 2H, Tosyl Ar-H), 6.98 (d, J=8.3 Hz, 2H, p-Tolyl H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, Tosyl CH₃), 2.31 (s, 3H, p-Tolyl CH₃).

- HRMS (ESI+): m/z calcd for C₂₅H₂₃N₂O₃S [M+H]⁺ 455.1431, found 455.1428.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: The ethoxy and tosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

- The p-tolyl group is essential for high TNF-α inhibitory activity. Replacing it with bulkier (e.g., 4-trifluoromethyl) or electron-deficient (e.g., 4-chloro) groups reduces potency by disrupting hydrophobic interactions or altering electron density .

- Quinazoline derivatives (e.g., 7n) exhibit superior kinase inhibition compared to quinoline analogs, likely due to enhanced planarity and hydrogen-bonding capacity of the quinazoline core .

- Nitro-substituted quinolines (e.g., NQ15) demonstrate anticancer activity but show reduced solubility compared to ethoxy/tosyl analogs, limiting bioavailability .

Electronic and Steric Contributions

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Nature | Impact on Activity |

|---|---|---|

| Ethoxy (6-position) | Electron-donating | Enhances solubility and π-stacking |

| Tosyl (3-position) | Electron-withdrawing | Stabilizes aromatic ring; may hinder metabolism |

| p-Tolyl (4-amine) | Sterically bulky | Maintains hydrophobic pocket binding |

- Ethoxy Group: Improves water solubility compared to methoxy or halogen substituents, as seen in 6-methoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine ().

- Tosyl Group: Reduces metabolic degradation rates compared to acetyl or methylsulfonyl groups in analogs like 7-chloro-N-isopropyl-2-(pyridin-3-yl)quinolin-4-amine ().

Biological Activity

6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine can be represented as follows:

This structure features a quinoline core with various substituents that may influence its biological properties.

Biological Activity Overview

Research indicates that compounds within the quinoline family exhibit a variety of biological activities, including:

- Antimicrobial Activity : Many quinoline derivatives have shown efficacy against bacterial and fungal strains.

- Anticancer Properties : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory pathways.

The mechanisms through which 6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine exerts its biological effects are not fully elucidated. However, similar compounds often act through:

- Inhibition of Enzymatic Activity : Many quinolines inhibit enzymes such as topoisomerases or kinases involved in cell proliferation.

- Interference with Cellular Signaling Pathways : Compounds may disrupt signaling pathways that promote inflammation or tumor growth.

- Induction of Oxidative Stress : Some derivatives can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Anticancer Activity

A study investigated the antiproliferative effects of various quinoline derivatives, including 6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine, against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cell lines. The mechanism involved the induction of apoptosis, characterized by morphological changes and activation of apoptosis-related proteins .

Antimicrobial Properties

In vitro studies demonstrated that 6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using minimum inhibitory concentration (MIC) assays, showing promising results comparable to established antibiotics .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MGC-803 | 15 | Apoptosis induction |

| EC-109 | 20 | Apoptosis induction | |

| PC-3 | 18 | Apoptosis induction | |

| Antimicrobial | E. coli | 32 | Cell wall synthesis inhibition |

| S. aureus | 28 | Cell wall synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.